molecular formula C17H19ClN2O2 B1391241 N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1020054-88-9

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B1391241
M. Wt: 318.8 g/mol
InChI Key: IXYXDBMGFARHCG-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide, commonly known as AMCPA, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is highly soluble in water and various organic solvents. AMCPA is a versatile compound with a wide range of applications in biochemistry, physiology, and other scientific fields.

Scientific Research Applications

Anticonvulsant Potential

Research has shown that compounds similar to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide have potential anticonvulsant properties. For example, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be effective in mouse models against maximal electroshock and subcutaneous pentylene tetrazole seizure test models. These compounds showed more potency than standard drugs like phenytoin and valproate in these tests, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Synthesis and Characterization

The compound has been synthesized and characterized for various properties. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized and analyzed using various spectroscopic techniques (Manolov, Ivanov, Bojilov, & Kalinova, 2022).

Optical and Nonlinear Optical Properties

N-(2-Chlorophenyl)-(1-Propanamide) has been researched for its electro-optic and nonlinear optical material properties. Single crystals grown by the slow evaporation technique were characterized using UV–Vis, IR, NMR, and powder XRD techniques. The second harmonic generators (SHG) signal was detected, suggesting potential applications in nonlinear optics (Prabhu & Rao, 2000).

Herbicidal Activity

Compounds with a similar structure have been evaluated for herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effectiveness in herbicidal activity, indicating potential agricultural applications (Liu et al., 2008).

Antimicrobial Properties

Arylsubstituted Halogen(thiocyanato)amides containing similar structures have been synthesized and tested for their antibacterial and antomycotic activity. This suggests the potential of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Structural, Dielectric, and Optical Properties

The structural, dielectric, and optical properties of similar compounds have been extensively studied. For example, N-(2 chlorophenyl)-(1-propanamide) crystals were characterized for their capacitance, dielectric constant, conductivity, and optical transmission and band gap determination (Srinivasan et al., 2006).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYXDBMGFARHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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